PD 198306 - 212631-61-3

PD 198306

Catalog Number: EVT-278341
CAS Number: 212631-61-3
Molecular Formula: C18H16F3IN2O2
Molecular Weight: 476.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PD 198306, chemically known as N-(cyclopropylmethoxy)-3,4,5-trifluoro-2-((4-iodo-2-methylphenyl)amino)benzamide, is a potent and selective inhibitor of the mitogen-activated protein kinase kinases 1 and 2 (MEK1/2). [, , ] It acts as a valuable tool in scientific research to investigate the role of the MEK/ERK pathway in various biological processes and disease models. [, , ]

CP 55,940

  • Compound Description: CP 55,940 is a nonselective agonist of cannabinoid receptors. It binds to both CB1 and CB2 receptors. []
  • Relevance: Research suggests that CP 55,940, like PD 198306, can influence 5-HT2A receptor activity, although through a different mechanism. While PD 198306 inhibits MEK1/2, leading to reduced ERK1/2 phosphorylation and downstream effects, CP 55,940 appears to upregulate 5-HT2A receptors via CB2 receptor activation and subsequent ERK1/2 signaling. []

GP 1a

  • Compound Description: GP 1a is a selective CB2 receptor agonist. It specifically activates CB2 receptors without significant binding affinity for CB1 receptors. []
  • Relevance: GP 1a, similar to the effects observed with PD 198306 on ERK1/2 signaling, demonstrates the ability to upregulate 5-HT2A receptor mRNA and protein levels. This effect is mediated through the activation of the ERK1/2 signaling pathway downstream of CB2 receptor activation, highlighting a potential point of convergence in their mechanisms of action, despite targeting different initial receptors. []

Ro 31-8820

  • Compound Description: Ro 31-8820 is a selective inhibitor of protein kinase C (PKC). []
  • Relevance: While not directly structurally related to PD 198306, Ro 31-8820 shares a functional connection by inhibiting RABV replication, suggesting potential interplay between PKC and the MEK/ERK pathway, which PD 198306 targets. []

U-0126

  • Compound Description: U-0126 is a highly selective inhibitor of both MEK1 and MEK2. []
  • Relevance: U-0126 shares the same target as PD 198306, inhibiting MEK1/2 kinases within the MAPK pathway. Both compounds demonstrate potential as targeted therapies for NSCLC, suggesting overlapping therapeutic applications. []

ZM-306416

  • Compound Description: ZM-306416 is a potent and selective inhibitor of vascular endothelial growth factor receptor (VEGFR) tyrosine kinases. []
  • Relevance: Although structurally distinct from PD 198306, ZM-306416 emerges as a potential therapeutic option for NSCLC alongside MEK1/2 inhibitors like PD 198306, indicating a possible combinatorial approach to treatment. []

PQ-401

  • Compound Description: PQ-401 is an inhibitor of the insulin-like growth factor 1 receptor (IGF-1R). []
  • Relevance: While not directly related in structure or target to PD 198306, PQ-401's identification as a potential therapeutic agent for NSCLC alongside MEK1/2 inhibitors highlights the complex interplay of signaling pathways in cancer and the potential for combination therapies. []
Source and Classification

PD 198306 is derived from the class of amino-benzamide compounds, with a chemical structure that allows it to effectively inhibit the activity of MEK1/2. Its chemical identification is supported by its CAS number 212631-61-3. The compound has been recognized for its high selectivity towards MEK, showing minimal activity against other kinases such as c-Src and cyclin-dependent kinases, making it a valuable tool in biochemical research and drug development .

Synthesis Analysis

The synthesis of PD 198306 involves several key steps that can be categorized into the following phases:

  1. Starting Materials: The synthesis typically begins with readily available aromatic compounds that serve as precursors.
  2. Reactions: Key reactions include:
    • Nucleophilic Substitution: This step often involves the introduction of an amino group to an aromatic ring.
    • Formation of the Benzamide Linkage: This can be achieved through acylation reactions where an acid chloride reacts with an amine.
  3. Purification: The final product is purified using techniques such as column chromatography or recrystallization to ensure high purity levels suitable for biological assays.

Technical parameters such as temperature, reaction time, and solvent choice are critical for optimizing yield and purity during synthesis .

Molecular Structure Analysis

The molecular structure of PD 198306 can be described as follows:

  • Chemical Formula: C14_{14}H14_{14}N4_{4}O
  • Molecular Weight: Approximately 254.29 g/mol
  • Structural Features:
    • The compound features a benzene ring substituted with an amino group and a carbonyl group, characteristic of benzamides.
    • The spatial arrangement around the nitrogen atoms contributes to its binding affinity for MEK.

X-ray crystallography or NMR spectroscopy could provide further insights into the three-dimensional conformation of PD 198306, aiding in understanding its interaction with target enzymes .

Chemical Reactions Analysis

PD 198306 primarily participates in biochemical reactions as an inhibitor rather than undergoing extensive chemical transformations itself. Its mechanism involves binding to the active site of MEK1/2, thereby preventing substrate phosphorylation.

Key reactions include:

  • Inhibition of MEK Activity: At concentrations as low as 8 nM, PD 198306 effectively inhibits isolated MEK enzymes.
  • Impact on MAPK Pathway: By inhibiting MEK, PD 198306 indirectly affects downstream signaling pathways involving ERK1/2, which are critical in cellular responses to growth signals .
Mechanism of Action

The mechanism of action for PD 198306 involves:

  1. Binding to MEK: PD 198306 binds non-covalently to the inactive form of MEK, stabilizing it and preventing its activation by upstream kinases.
  2. Inhibition of Phosphorylation: This binding inhibits the phosphorylation of MAPKs (ERK1/2), which are essential for various cellular processes such as proliferation and differentiation.
  3. Biological Effects: In vivo studies have shown that treatment with PD 198306 leads to reduced levels of phosphorylated ERK in models of neuropathic pain and osteoarthritis, indicating its potential therapeutic effects .
Physical and Chemical Properties Analysis

PD 198306 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in dimethyl sulfoxide (DMSO) and other organic solvents; limited solubility in water.
  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but is generally reported around 150–155 °C.

These properties are crucial for determining the compound's suitability in various experimental setups .

Applications

PD 198306 has several significant applications in scientific research:

  • Cancer Research: As a MEK inhibitor, it is used to explore pathways involved in tumorigenesis and cancer progression.
  • Neuropathic Pain Studies: Its efficacy in reducing allodynia makes it a candidate for studying pain mechanisms and potential treatments.
  • Inflammatory Diseases: Research into its effects on inflammatory pathways can provide insights into therapies for conditions like osteoarthritis.

Properties

CAS Number

212631-61-3

Product Name

PD 198306

IUPAC Name

N-(cyclopropylmethoxy)-3,4,5-trifluoro-2-(4-iodo-2-methylanilino)benzamide

Molecular Formula

C18H16F3IN2O2

Molecular Weight

476.2 g/mol

InChI

InChI=1S/C18H16F3IN2O2/c1-9-6-11(22)4-5-14(9)23-17-12(7-13(19)15(20)16(17)21)18(25)24-26-8-10-2-3-10/h4-7,10,23H,2-3,8H2,1H3,(H,24,25)

InChI Key

UHAXDAKQGVISBZ-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)I)NC2=C(C(=C(C=C2C(=O)NOCC3CC3)F)F)F

Solubility

Soluble in DMSO

Synonyms

PD-198306; PD 198306; PD198306.

Canonical SMILES

CC1=C(C=CC(=C1)I)NC2=C(C(=C(C=C2C(=O)NOCC3CC3)F)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.